5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one
Overview
Description
5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is a chemical compound belonging to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound features an amino group, a tert-butyl group, and a chloro substituent on the pyridazine ring, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-(tert-butyl)-4-chloropyridazin-3(2H)-one and an appropriate amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product. Common solvents used include dichloromethane, ethanol, or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The chloro substituent can be reduced to form an amino group or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amino derivatives, hydrazines, and other reduced forms.
Substitution Products: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds, potentially useful in drug discovery and development. Medicine: The compound and its derivatives may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for therapeutic applications. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the derivative being studied.
Comparison with Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound shares structural similarities but has a thiadiazole ring instead of a pyridazine ring.
2-Amino-5-tert-butyl-1,3,4-oxadiazole: Another structurally related compound with an oxadiazole ring.
Uniqueness: 5-Amino-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is unique due to its specific combination of functional groups and the presence of the chloro substituent, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-amino-2-tert-butyl-4-chloropyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,3)12-7(13)6(9)5(10)4-11-12/h4H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMXBOTJIHNEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196699 | |
Record name | 5-Amino-4-chloro-2-(1,1-dimethylethyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84956-72-9 | |
Record name | 5-Amino-4-chloro-2-(1,1-dimethylethyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84956-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4-chloro-2-(1,1-dimethylethyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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